molecular formula C9H10N2O2 B1465013 Methyl 2-cyclopropylpyrimidine-5-carboxylate CAS No. 1158735-17-1

Methyl 2-cyclopropylpyrimidine-5-carboxylate

Cat. No. B1465013
M. Wt: 178.19 g/mol
InChI Key: WWUJBICBXJGKNN-UHFFFAOYSA-N
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Description

“Methyl 2-cyclopropylpyrimidine-5-carboxylate” is a chemical compound with the molecular formula C9H10N2O2 and a molecular weight of 178.19 . It is commonly used in the field of chemistry .


Molecular Structure Analysis

The molecular structure of “Methyl 2-cyclopropylpyrimidine-5-carboxylate” consists of 9 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The density is predicted to be 1.256±0.06 g/cm3 .


Physical And Chemical Properties Analysis

“Methyl 2-cyclopropylpyrimidine-5-carboxylate” has a predicted density of 1.256±0.06 g/cm3 and a predicted boiling point of 277.0±13.0 °C .

Scientific Research Applications

Antibacterial Agents

Methyl 2-cyclopropylpyrimidine-5-carboxylate derivatives have been investigated for their potential as antibacterial agents. A study by Bouzard et al. (1992) focused on the synthesis and evaluation of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids. They found that certain derivatives showed promising in vitro and in vivo antibacterial activities, making them potential candidates for therapeutic agents (Bouzard et al., 1992).

Serotonin Receptor Agonists

Aminopyrimidine derivatives related to Methyl 2-cyclopropylpyrimidine-5-carboxylate have been identified as novel serotonin (5-HT1A) agonists. Dounay et al. (2009) synthesized and evaluated these compounds, discovering that they exhibit moderate potency and stability, which could be improved by reducing lipophilicity (Dounay et al., 2009).

Synthesis of α-Aminophosphonates

In the field of organic synthesis, Reddy et al. (2014) demonstrated the use of 2-cyclopropylpyrimidin-4-carbaldehyde, a related compound, for the efficient synthesis of α-aminophosphonates. This process involved a three-component condensation reaction and showcased the versatility of pyrimidine derivatives in synthesizing complex organic molecules (Reddy et al., 2014).

Antiviral Research

Compounds structurally similar to Methyl 2-cyclopropylpyrimidine-5-carboxylate have been evaluated for their antiviral properties. Hocková et al. (2003) synthesized 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines with varying substitutions, some of which displayed significant inhibition of retrovirus replication in cell cultures (Hocková et al., 2003).

Chemotherapeutic Research

Methyl 2-cyclopropylpyrimidine-5-carboxylate analogs have also been studied for their potential as chemotherapeutic agents. Wentland et al. (1993) investigated derivatives of 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid, finding that they interact with mammalian topoisomerase II, an enzyme crucial in DNA replication, indicating potential applications in cancer therapy (Wentland et al., 1993).

Anti-inflammatory and Analgesic Activities

Nofal et al. (2011) synthesized new pyrimidine derivatives and evaluated their anti-inflammatory and analgesic activities. Some of these compounds showed significant effects, suggesting their potential use in treating inflammation and pain (Nofal et al., 2011).

Future Directions

While specific future directions for “Methyl 2-cyclopropylpyrimidine-5-carboxylate” are not available, the field of catalytic chemistry, which includes the study of such compounds, is expected to play a crucial role in sustainable economic development . The philosophy of sustainable development is prevailing worldwide, and will probably bring about a society revolution trend in the future .

properties

IUPAC Name

methyl 2-cyclopropylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-13-9(12)7-4-10-8(11-5-7)6-2-3-6/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUJBICBXJGKNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-cyclopropylpyrimidine-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RE Quiñones, ZC Wu, DL Boger - The Journal of Organic …, 2021 - ACS Publications
A comprehensive study of the reaction scope of methyl 1,2,3-triazine-5-carboxylate (3a) with alkyl and aryl amidines is disclosed, reacting at room temperature at remarkable rates (<5 …
Number of citations: 6 pubs.acs.org
RE Quinones - 2022 - search.proquest.com
A comprehensive study of the reaction scope of methyl 1, 2, 3-triazine-5-carboxylate (3a) with alkyl and aryl amidines is disclosed, reacting at room temperature at remarkable rates (< 5 …
Number of citations: 0 search.proquest.com

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